molecular formula C13H12ClNO2 B1350069 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol CAS No. 287928-09-0

3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol

Cat. No.: B1350069
CAS No.: 287928-09-0
M. Wt: 249.69 g/mol
InChI Key: AIKKJZVAUWDTKS-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Strategies and Pharmacology of Heterocyclic Compounds

Heterocyclic compounds, including 2-oxo-3-cyanopyridine derivatives, hold significant importance due to their diverse biological activities. These activities encompass anticancer, antibacterial, antifungal, and antiviral properties, among others, making these compounds valuable in medicinal chemistry. The high reactivity of the 2-oxo-3-cyanopyridine scaffold positions it as a pivotal chemical intermediate in various organic syntheses. The continued development in the synthesis of these derivatives underscores their potential in research focused on discovering new therapeutic agents (Ghosh et al., 2015).

Chlorogenic Acid (CGA) and Its Pharmacological Impact

Chlorogenic Acid (CGA) exhibits a wide range of biological and pharmacological effects, including antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory activities. Its role in modulating lipid metabolism and glucose homeostasis highlights its therapeutic potential in managing conditions such as cardiovascular disease, diabetes, and obesity. The comprehensive pharmacological profile of CGA underscores the need for further research to optimize its use in medical and dietary applications (Naveed et al., 2018).

BODIPY-Based Materials for OLED Applications

The development of BODIPY-based organic semiconductors for OLED devices represents a significant advancement in organic optoelectronics. BODIPY materials, known for their applications in sensors and organic photovoltaics, exhibit potential as ‘metal-free’ infrared emitters in OLEDs. This research paves the way for the creation of new materials with enhanced optical properties, contributing to the advancement of display and lighting technologies (Squeo & Pasini, 2020).

Chlorophenols and Environmental Impact

The study of chlorophenols, particularly in the context of Municipal Solid Waste Incineration (MSWI), reveals their role as precursors to dioxins, highlighting environmental and health concerns. Understanding the formation pathways and effects of chlorophenols contributes to the development of strategies to mitigate their impact on the environment and human health (Peng et al., 2016).

Chromones as Radical Scavengers

Chromones and their derivatives possess strong antioxidant properties, which are crucial in neutralizing active oxygen species and free radicals, thereby preventing cell damage and disease progression. This review highlights the significance of the chromone structure in radical scavenging activity and its potential therapeutic applications in treating various diseases (Yadav et al., 2014).

Biochemical Analysis

Biochemical Properties

3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with enzymes such as monoamine oxidase B, influencing their activity . This interaction can lead to either inhibition or activation of the enzyme, depending on the context of the reaction. Additionally, this compound may interact with other biomolecules, such as receptors and transport proteins, altering their function and contributing to various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound may also influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes. Additionally, this compound can modulate protein-protein interactions, affecting various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, this compound can cause toxic effects, including liver damage and neurotoxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound is critical for understanding its effects on different tissues and organs.

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-9-13(12(16)6-7-15-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKKJZVAUWDTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377609
Record name 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287928-09-0
Record name 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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